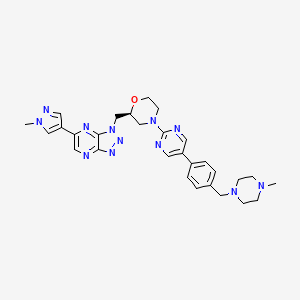
tert-butyl 4-isoquinolin-5-yloxypiperidine-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
tert-Butyl 4-isoquinolin-5-yloxypiperidine-1-carboxylate: is a complex organic compound with the molecular formula C20H26N2O3 . This compound is characterized by the presence of a tert-butyl group, an isoquinoline moiety, and a piperidine ring. It is primarily used in research and development within the fields of chemistry and pharmacology due to its unique structural properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 4-isoquinolin-5-yloxypiperidine-1-carboxylate typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of isoquinoline derivatives with piperidine carboxylates under controlled conditions. The tert-butyl group is introduced via tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to increase yield and purity, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance efficiency and safety.
Analyse Chemischer Reaktionen
Types of Reactions
tert-Butyl 4-isoquinolin-5-yloxypiperidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using hydrogenation catalysts such as palladium on carbon, resulting in the reduction of the isoquinoline ring.
Substitution: Nucleophilic substitution reactions can occur at the piperidine ring, where halogenated derivatives can be introduced.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products
The major products formed from these reactions include oxidized isoquinoline derivatives, reduced piperidine compounds, and various substituted piperidine derivatives.
Wissenschaftliche Forschungsanwendungen
tert-Butyl 4-isoquinolin-5-yloxypiperidine-1-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its pharmacological properties, including potential therapeutic effects.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of tert-butyl 4-isoquinolin-5-yloxypiperidine-1-carboxylate involves its interaction with specific molecular targets. The isoquinoline moiety can intercalate with DNA, affecting transcription and replication processes. The piperidine ring can interact with various enzymes, potentially inhibiting their activity. These interactions lead to a cascade of biochemical events that result in the compound’s observed effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- tert-Butyl 4-oxopiperidine-1-carboxylate
- tert-Butyl 4-(phenylamino)piperidine-1-carboxylate
- tert-Butyl 4-(methylsulfonyl)oxypiperidine-1-carboxylate
Uniqueness
tert-Butyl 4-isoquinolin-5-yloxypiperidine-1-carboxylate is unique due to the presence of the isoquinoline moiety, which imparts distinct chemical and biological properties
Eigenschaften
Molekularformel |
C19H24N2O3 |
|---|---|
Molekulargewicht |
328.4 g/mol |
IUPAC-Name |
tert-butyl 4-isoquinolin-5-yloxypiperidine-1-carboxylate |
InChI |
InChI=1S/C19H24N2O3/c1-19(2,3)24-18(22)21-11-8-15(9-12-21)23-17-6-4-5-14-13-20-10-7-16(14)17/h4-7,10,13,15H,8-9,11-12H2,1-3H3 |
InChI-Schlüssel |
LOCGCZMMIFANHW-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)OC2=CC=CC3=C2C=CN=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


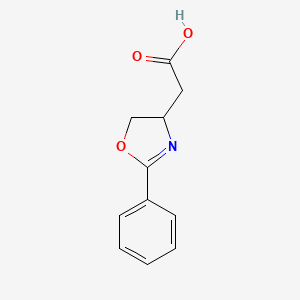
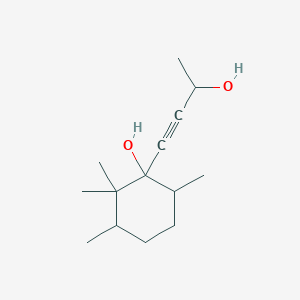
![n-{[(2,2-Dimethylpent-4-en-1-yl)oxy]carbonyl}-3-methyl-l-valine](/img/structure/B8514064.png)
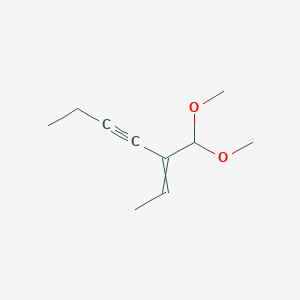
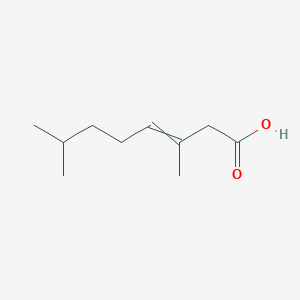
![8-(2-Morpholinoethyl)-8-azabicyclo[3.2.1]octan-3-one](/img/structure/B8514094.png)
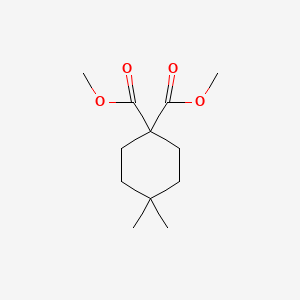

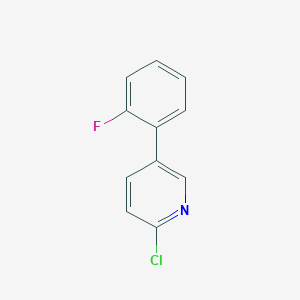
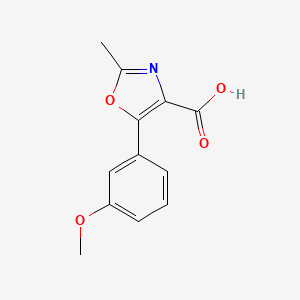
![(2R)-N-[2-Chloro-4-(ethanesulfonyl)-3-fluorophenyl]-3,3,3-trifluoro-2-hydroxy-2-methylpropanamide](/img/structure/B8514143.png)
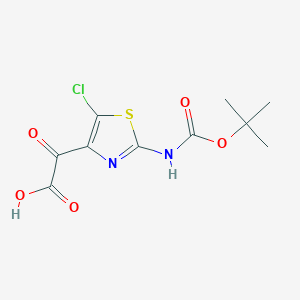
![N-[4-(8-methyl-9H-[1,3]dioxolo[4,5-h][2,3]benzodiazepin-5-yl)phenyl]acetamide](/img/structure/B8514151.png)
